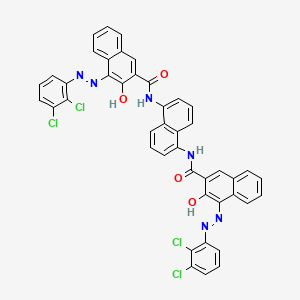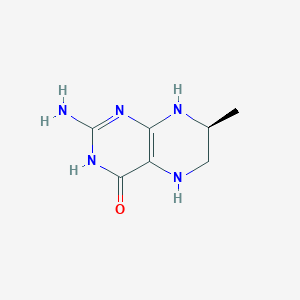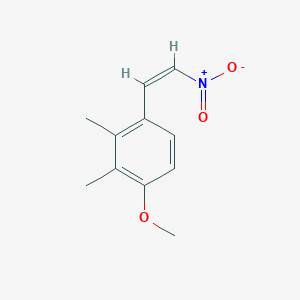
4-Methoxy-2,3-dimethyl-beta-nitrostyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2,3-dimethyl-beta-nitrostyrene is an organic compound with the molecular formula C11H13NO3 It is a derivative of beta-nitrostyrene, characterized by the presence of methoxy and dimethyl groups on the aromatic ring
Métodos De Preparación
4-Methoxy-2,3-dimethyl-beta-nitrostyrene can be synthesized through several methods. One common synthetic route involves the Henry reaction, where benzaldehyde derivatives react with nitromethane in the presence of a base such as ammonium acetate. The reaction typically occurs at elevated temperatures (70-80°C) and requires several hours to complete . Another method involves the direct nitration of styrene derivatives using nitric oxide . Industrial production methods often optimize these reactions for higher yields and purity.
Análisis De Reacciones Químicas
4-Methoxy-2,3-dimethyl-beta-nitrostyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions typically convert the nitro group to an amine group, often using reagents like lithium aluminium hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups.
Common reagents used in these reactions include nitric acid for nitration, lithium aluminium hydride for reduction, and various bases for the Henry reaction. Major products formed from these reactions include nitro compounds, amines, and substituted aromatic compounds .
Aplicaciones Científicas De Investigación
4-Methoxy-2,3-dimethyl-beta-nitrostyrene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as enzyme inhibition.
Medicine: Research explores its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2,3-dimethyl-beta-nitrostyrene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the aromatic ring can engage in pi-stacking interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
4-Methoxy-2,3-dimethyl-beta-nitrostyrene can be compared with other nitrostyrene derivatives, such as:
Trans-beta-nitrostyrene: Lacks the methoxy and dimethyl groups, making it less sterically hindered.
3,4-Methylenedioxy-beta-nitrostyrene: Contains a methylenedioxy group, which can affect its reactivity and biological activity.
4-Methoxy-beta-nitrostyrene: Similar but lacks the dimethyl groups, affecting its steric and electronic properties .
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
1-methoxy-2,3-dimethyl-4-[(Z)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C11H13NO3/c1-8-9(2)11(15-3)5-4-10(8)6-7-12(13)14/h4-7H,1-3H3/b7-6- |
Clave InChI |
SSYIRPOXKRYQFR-SREVYHEPSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1C)OC)/C=C\[N+](=O)[O-] |
SMILES canónico |
CC1=C(C=CC(=C1C)OC)C=C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Furo[3,2-E]indazole](/img/structure/B13805286.png)
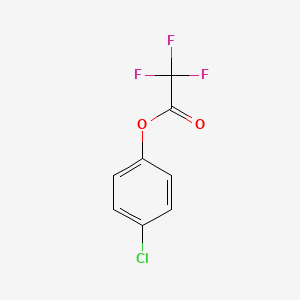
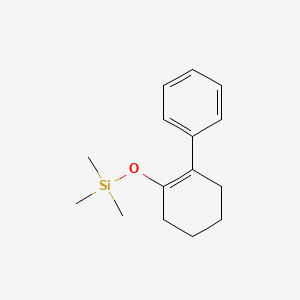
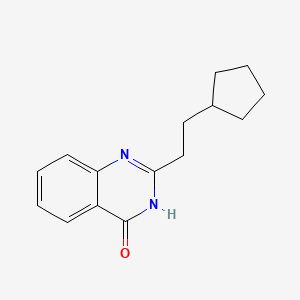
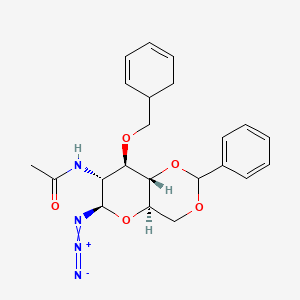
![2-Deoxy-D-[6-13C]glucose](/img/structure/B13805315.png)
![1H-[1,3]Diazepino[1,2-A][1,3]diazepine](/img/structure/B13805323.png)
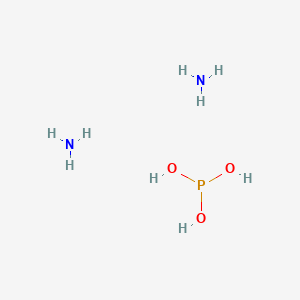
![7,18-dipyridin-2-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13805332.png)
![1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B13805340.png)
![N-[(E)-1-(4-methylphenyl)prop-1-enyl]acetamide](/img/structure/B13805347.png)
![(6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester](/img/structure/B13805361.png)
